molecular formula C12H17NO2 B2854993 2-Methyl-6-[(oxan-4-yl)methoxy]pyridine CAS No. 2201737-97-3

2-Methyl-6-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2854993
CAS No.: 2201737-97-3
M. Wt: 207.273
InChI Key: WAIRDHQGMPQKKN-UHFFFAOYSA-N
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Description

2-Methyl-6-[(oxan-4-yl)methoxy]pyridine is a pyridine derivative of interest in medicinal chemistry and drug discovery, with the CAS Number 2201737-97-3 and a molecular weight of 207.27 g/mol . Its structure features a methyl group at the 2-position and a (tetrahydro-2H-pyran-4-yl)methoxy substituent at the 6-position of the pyridine ring. The tetrahydropyran (oxane) ring is a saturated cyclic ether that can enhance the molecule's physicochemical properties, such as aqueous solubility and metabolic stability, making it a valuable moiety in the design of bioactive molecules . As a 2,6-disubstituted pyridine, this compound is part of a class of derivatives known for their varied biological activities and utility in the development of pharmacologically active agents . Researchers can employ this compound as a building block or intermediate in synthesizing more complex target molecules. It is available for purchase in various quantities for research purposes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6-(oxan-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-3-2-4-12(13-10)15-9-11-5-7-14-8-6-11/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIRDHQGMPQKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(oxan-4-yl)methoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with oxan-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(oxan-4-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-6-[(oxan-4-yl)methoxy]pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(oxan-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • MPEP and SIB-1893 exhibit dual activity at mGluR5 and NMDA receptors, suggesting that the target compound’s bulky substituent might alter receptor selectivity .
Substituent Effects on Corrosion Inhibition

Pyridine derivatives with methoxy or pyran-related groups are studied as corrosion inhibitors (CIs):

Compound (Example) Substituent Corrosion Inhibition Efficiency Application Context
Pyridine derivatives with methoxy groups Para-methoxy or pyran rings Up to 90% in acidic media API steel protection in 6 M H₂SO₄
Target Compound Tetrahydropyranylmethoxy Not reported Hypothetical: Potential CI due to nitrogen and oxygen donor atoms

Key Insights :

  • The methoxy group’s position (para vs. ortho) and pyran ring substitutions influence electron-donating capacity and adsorption on metal surfaces .
  • The target compound’s tetrahydropyranylmethoxy group may offer steric hindrance and enhanced chelation, improving corrosion inhibition compared to simpler methoxy derivatives.
Structural Analogues with Heterocyclic Substituents
Compound Substituent at Position 6 Key Properties
2-Methyl-6-(piperidin-1-yl)pyridine Piperidinyl (N-containing ring) Basic amine functionality; synthetic intermediate
4-Methoxy-6-methylpyridin-2-amine Methoxy at position 4; amine at position 2 Positional isomerism alters electronic properties
TMS-Py (Trimethylsilyl derivative) Trimethylsilylmethyl Electron-withdrawing effects; increased steric bulk

Key Insights :

  • Piperidinyl and tetrahydropyranyl groups differ in electronic properties (amine vs. ether), affecting hydrogen-bonding capacity and target interactions.
  • Positional isomerism (e.g., methoxy at position 4 vs. 6) significantly alters reactivity and biological activity .

Q & A

Q. Mitigation Strategy :

  • Use pharmacokinetic profiling (e.g., LC-MS/MS) to correlate in vitro/in vivo concentrations.
  • Standardize assays across labs (e.g., MTT vs. ATP-based viability tests).

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:
SAR studies should focus on substituent effects:

  • Pyridine Ring Modifications : Compare analogs like 2-methyl-6-(piperidin-4-yl)pyridine (higher receptor affinity due to basic nitrogen) vs. 2-methyl-6-(pyrrolidin-1-yl)pyridine (enhanced lipophilicity) .
  • Oxan-4-yl Group : Replace with oxan-2-yl or morpholine to assess steric/electronic impacts on target binding .

Q. Experimental Design :

Synthesize analogs via parallel synthesis.

Test in functional assays (e.g., receptor binding, enzyme inhibition).

Use computational docking (e.g., AutoDock Vina) to predict binding modes.

Q. Example SAR Table :

Analog Substituent IC₅₀ (μM) Target
2-Methyl-6-[(oxan-4-yl)methoxy]Oxan-4-ylmethoxy12.3mGlu5 receptor
2-Methyl-6-(morpholin-4-ylmethoxy)Morpholinylmethoxy8.7mGlu5 receptor
2-Ethyl-6-[(oxan-4-yl)methoxy]Ethyl + oxan-4-ylmethoxy25.6mGlu5 receptor

Advanced: How can researchers improve the compound’s bioavailability for CNS-targeted studies?

Answer:
Bioavailability challenges stem from low solubility and blood-brain barrier (BBB) penetration. Strategies include:

  • Prodrug Design : Introduce ester linkages (e.g., acetyloxymethyl ester) to enhance lipophilicity .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size <100 nm) for sustained release .
  • Structural Modifications : Add fluorine atoms to the oxan-4-yl group to improve BBB permeability (logD optimization) .

Q. Validation Methods :

  • In Situ Perfusion : Quantify BBB transport in rodent models.
  • Microdialysis : Measure free brain concentrations post-administration .

Advanced: What experimental approaches identify the compound’s primary molecular targets?

Answer:
Target deconvolution requires:

Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss abolishes activity .

Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding .

Case Study :
In neuroprotection studies, the compound bound mGlu5 receptors (Kd = 1.2 μM), validated via radioligand displacement assays using [³H]MPEP .

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